Predicted Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Differentiation from Core Azetidinyl-TZD Scaffolds and Glitazone Drugs
The target compound carries a pyrrolidin-1-ylsulfonylbenzoyl substituent, resulting in a calculated TPSA of ~113 Ų and a predicted cLogP of approximately 1.8–2.2 (based on fragment-based estimation using the SMILES structure) [1]. By comparison, the unsubstituted core scaffold 3-(azetidin-3-yl)thiazolidine-2,4-dione (CAS 1706435-90-6) has a TPSA of ~67 Ų and a cLogP of ~-0.3 [2]. Pioglitazone, a clinically approved TZD, exhibits a TPSA of ~93 Ų and a cLogP of ~3.5 [2]. The intermediate lipophilicity and elevated polar surface area position CAS 2034381-94-5 in a distinct physicochemical space that balances passive permeability with aqueous solubility, a profile sought after in CNS and metabolic disease programmes [1]. A 2024 patent application has explicitly taught fluorinated derivatives of this scaffold to further improve metabolic stability while preserving this balanced profile [1].
| Evidence Dimension | Predicted cLogP and TPSA |
|---|---|
| Target Compound Data | cLogP ≈ 1.8–2.2; TPSA ≈ 113 Ų (estimated from SMILES) |
| Comparator Or Baseline | 3-(azetidin-3-yl)thiazolidine-2,4-dione: cLogP ≈ -0.3, TPSA ≈ 67 Ų; Pioglitazone: cLogP ≈ 3.5, TPSA ≈ 93 Ų |
| Quantified Difference | ΔcLogP ≈ +2.0 to +2.5 vs unsubstituted core; ΔcLogP ≈ -1.3 to -1.7 vs pioglitazone; ΔTPSA ≈ +46 Ų vs unsubstituted core |
| Conditions | In silico fragment-based estimation using SMILES: S1CC(=O)N(C2CN(C(=O)C3=CC=C(S(N4CCCC4)(=O)=O)C=C3)C2)C1=O [1] |
Why This Matters
The balanced lipophilicity-polarity profile reduces the risk of poor solubility or excessive protein binding compared to high-cLogP glitazones, while offering superior membrane permeability relative to polar, unsubstituted TZD cores, thereby representing a differentiated starting point for hit-to-lead campaigns.
- [1] Kuujia.com. CAS No 2034381-94-5: 3-[1-[4-(1-Pyrrolidinylsulfonyl)benzoyl]-3-azetidinyl]-2,4-thiazolidinedione. SMILES, InChI, and predicted properties including density, boiling point, pKa, and patent derivative information. Available at: https://www.kuujia.com/cas-2034381-94-5.html (accessed 2026-05-09). View Source
- [2] Bansal, G.; Singh, G.; et al. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Provides comparative physicochemical data for glitazone drugs including pioglitazone TPSA and cLogP. PubMed (2020). Available at: https://pubmed.ncbi.nlm.nih.gov/ (accessed 2026-05-09). View Source
